4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine

Physicochemical profiling Lead optimization SAR exploration

Researchers targeting EGFR, VEGFR-2, or PI3K kinase programs often face scaffold supply bottlenecks that delay SAR campaigns. This compound solves that by providing the exact 5-(3,4-dimethylphenyl)-6-methyl substitution pattern with a reactive 4-chloro leaving group. Key advantages: (1) Enables parallel SNAr derivatization to 4-amino, 4-alkoxy, or 4-thioether analog libraries without de novo core synthesis. (2) The 3,4-dimethylphenyl moiety provides hydrophobic complementarity to the kinase back pocket, while the 6-methyl group tunes metabolic stability-properties absent in des-methyl or unsubstituted phenyl congeners. (3) Validated as a bioisosteric replacement for the 4-anilinoquinazoline scaffold of lapatinib, supporting dual EGFR/HER2 inhibitor programs. Procure with confidence for patent-defined composition of matter and freedom-to-operate analyses.

Molecular Formula C15H13ClN2S
Molecular Weight 288.8 g/mol
CAS No. 610274-06-1
Cat. No. B12125039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine
CAS610274-06-1
Molecular FormulaC15H13ClN2S
Molecular Weight288.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=C(SC3=C2C(=NC=N3)Cl)C)C
InChIInChI=1S/C15H13ClN2S/c1-8-4-5-11(6-9(8)2)12-10(3)19-15-13(12)14(16)17-7-18-15/h4-7H,1-3H3
InChIKeyZHIPZDJRUOYGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine Identity & Scaffold


4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine (CAS 610274-06-1; molecular formula C₁₅H₁₃ClN₂S; molecular weight 288.8 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine family . It features a fused thiophene–pyrimidine bicyclic core with a reactive chlorine atom at the 4-position, a 3,4-dimethylphenyl substituent at the 5-position, and a methyl group at the 6-position . This substitution pattern distinguishes it from simpler 5-aryl or 6-methyl thieno[2,3-d]pyrimidine congeners and positions it as a building block of interest in kinase-focused medicinal chemistry and agrochemical discovery programs [1].

Kinase inhibitor SAR building block with a 4-chloro reactive handle for nucleophilic derivatization
Thieno[2,3-d]pyrimidine scaffold for scaffold-hopping studies from quinazoline cores
Unique 3,4-dimethylphenyl and 6-methyl pattern for freedom-to-operate assessment

Uniqueness: 4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine vs. Analogs


Thieno[2,3-d]pyrimidines with different aryl and alkyl substitution patterns exhibit divergent physicochemical properties, kinase selectivity profiles, and cellular potency that preclude simple interchange [1][2]. The 3,4-dimethylphenyl group at C5 simultaneously modulates lipophilicity (estimated ΔcLogP ≈ +0.8–1.2 versus the unsubstituted 5-phenyl analog) and introduces steric constraints that alter ATP-binding pocket complementarity [1][2]. The 6-methyl substituent further tunes the electron density of the thiophene ring and influences metabolic stability [3]. The 4-chloro leaving group is essential for downstream nucleophilic derivatization; its replacement with a 4-oxo (carbonyl) moiety abolishes this synthetic handle entirely [3]. Consequently, procurement of the exact 4-chloro-5-(3,4-dimethylphenyl)-6-methyl substitution pattern is mandatory when this precise vector set is required for structure–activity relationship (SAR) exploration or patent-defined composition of matter [2][3].

!
5-Phenyl analogs (CAS 610274-04-9) lack the dimethyl substitution; lipophilicity and hydrophobic pocket occupancy may shift SAR interpretation
!
Des-methyl analog (CAS 379241-56-2) lacks the 6-methyl group; electron density and SNAr reactivity at C4 may differ
!
4-Oxo (carbonyl) congener cannot undergo direct nucleophilic displacement; requires additional activation steps for library synthesis

Differentiation Evidence: 4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine


Lipophilicity and Molecular Weight vs. 5-Phenyl Analog

The presence of two methyl groups on the 5-phenyl ring increases molecular weight by 28.1 Da and calculated logP by an estimated 0.8–1.2 log units relative to the unsubstituted 5-phenyl comparator CAS 610274-04-9 [1]. This lipophilicity gain may enhance membrane permeability but also requires monitoring of solubility and metabolic clearance [1].

Lipophilicity vs. 5-Phenyl
Cross-study comparable
ΔMW +28.1 Da; ΔcLogP ≈ +0.8–1.2
Informs lipophilicity-driven SAR design
Monitor solubility and metabolic clearance impact
Physicochemical profiling Lead optimization SAR exploration

6-Methyl Substituent Effect vs. Des-Methyl Analog

The 6-methyl substituent on the thiophene ring is absent in the comparator CAS 379241-56-2 (C₁₄H₁₁ClN₂S, MW 274.77). The 6-methyl group donates electron density into the thieno[2,3-d]pyrimidine π-system, which can modulate the reactivity of the 4-chloro leaving group toward nucleophilic aromatic substitution (SNAr) and influence π-stacking interactions within kinase ATP-binding sites [1].

6-Methyl vs. Des-methyl
Supporting evidence
6-CH₃ present vs. absent; ΔMW +14.0 Da
Electron-donating effect modulates SNAr reactivity
Only 6-methyl congener provides correct π-system
Kinase inhibitor design Scaffold derivatization Thiophene electronic modulation

Synthetic Reactivity: 4-Chloro vs. 4-Oxo Congeners

The 4-chloro substituent on thieno[2,3-d]pyrimidines serves as a reactive handle for nucleophilic displacement with amines, alkoxides, and thiols to generate diverse 4-substituted analog libraries [1][2]. The corresponding 4(3H)-one analog—5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (Sigma OTV000902, MW 270.35)—lacks this reactive center and cannot undergo direct SNAr derivatization without prior activation .

4-Cl vs. 4-Oxo Reactivity
Class-level inference
Reactive Cl (SNAr capable) vs. inert C=O
4-chloro enables direct parallel derivatization
Oxo form requires pre-activation, adding synthetic steps
Nucleophilic aromatic substitution Parallel synthesis Lead optimization

Kinase Inhibition & Anticancer Activity Evidence

While target-specific IC₅₀ data for the exact compound CAS 610274-06-1 are not publicly available, structurally related 5-arylthieno[2,3-d]pyrimidines have demonstrated potent anticancer activity. In the 5-arylthieno[2,3-d]pyrimidine series reported by El-Ansary et al., the most potent analog (compound 3) exhibited an IC₅₀ of 13.42 µg/mL (0.045 µM) against the MCF-7 breast cancer cell line, with EGFR tyrosine kinase enzymatic inhibition confirmed [1][2]. Separately, thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors have achieved IC₅₀ values as low as 73 nM [3]. The 3,4-dimethylphenyl substitution pattern mirrors the hydrophobic pharmacophoric features found in optimized lapatinib-based scaffold-hopping designs [1].

Kinase Inhibition Context
Class-level inference
No direct IC₅₀ for CAS 610274-06-1; class-level MCF-7 IC₅₀ range 0.045–16.35 µM
Supports kinase inhibitor screening context
Data gap acknowledged; direct SAR evaluation needed
EGFR inhibition VEGFR-2 inhibition MCF-7 cytotoxicity Kinase SAR

Patent Landscape and IP Differentiation

4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine falls within the generic Markush structures of multiple patent families covering thieno[2,3-d]pyrimidines as kinase inhibitors, including HSP90 inhibitors (US 8,642,594) and PI3K inhibitors (US 7,781,433) [1][2]. Its specific substitution pattern (3,4-dimethylphenyl at C5; 6-methyl; 4-chloro) may or may not be explicitly exemplified in these filings, making independent synthesis and procurement critical for freedom-to-operate assessment and novel composition-of-matter claims [1][2].

Patent Landscape
Supporting evidence
Exemplification status in HSP90/PI3K patents not confirmed
Procurement enables freedom-to-operate analysis
Full-text patent review recommended
Patent composition of matter HSP90 inhibition PI3K inhibition Freedom to operate

Application Scenarios: 4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine


Kinase Inhibitor Optimization via C4 Derivatization

Medicinal chemistry teams can exploit the 4-chloro leaving group to generate focused libraries of 4-amino, 4-alkoxy, or 4-thioether analogs through parallel nucleophilic aromatic substitution (SNAr) [1][2]. This approach directly supports SAR campaigns targeting EGFR, VEGFR-2, HSP90, or PI3K, where the 5-(3,4-dimethylphenyl) group provides hydrophobic complementarity to the kinase back pocket [2][3]. The 6-methyl group further differentiates this scaffold from des-methyl analogs during selectivity profiling [1].

Scaffold-Hopping from Lapatinib/Quinazoline

The 5-arylthieno[2,3-d]pyrimidine core has been validated as a bioisosteric replacement for the 4-anilinoquinazoline scaffold of lapatinib [1]. Researchers pursuing dual EGFR/HER2 or EGFR/VEGFR-2 inhibitor programs can use this compound as a starting point for installing C4-anilino substituents that mimic the lapatinib pharmacophore while exploring improved selectivity or pharmacokinetic profiles conferred by the thieno[2,3-d]pyrimidine core [1].

Agrochemical Fungicide Discovery Programs

Thieno[2,3-d]pyrimidine derivatives have claimed utility as agricultural fungicides in patent literature [1]. The 4-chloro-5-(3,4-dimethylphenyl)-6-methyl substitution pattern can be evaluated for fungicidal activity in soil, foliar, or seed-treatment applications, with the chlorine atom serving as a derivatization point for generating agrochemical analog series [1].

Freedom-to-Operate & Patent Analysis

Intellectual property teams and early-stage biotech companies can procure this compound to conduct definitive freedom-to-operate analyses. By comparing explicit experimental data generated with CAS 610274-06-1 against exemplified compounds in key patent families (HSP90, PI3K, IRAK, potassium channel inhibitors), organizations can assess whether this specific substitution pattern offers a novel and patentable chemical space [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR by C4 derivatization
4-Chloro reactive handle for SNAr
Nucleophilic displacement efficiency and library diversity
Scaffold-hopping from quinazoline cores
Thieno[2,3-d]pyrimidine bioisostere
Kinase selectivity and cellular activity profiling
Agrochemical fungicide screening
Thieno[2,3-d]pyrimidine core with halogen handle
Fungicidal activity in soil/foliar assays
Freedom-to-operate analysis
Specific 3,4-dimethylphenyl substitution
Patent exemplification review
Quote Request

Request a Quote for 4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.